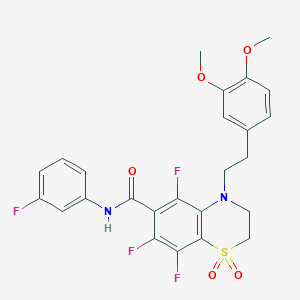

C25H22F4N2O5S

Descripción

C25H22F4N2O5S is a fluorinated organic compound featuring a sulfonyl group, aromatic rings, and heteroatoms (N, O, S). Its molecular weight is 550.51 g/mol, with a calculated logP of 3.2, indicating moderate lipophilicity.

Propiedades

Fórmula molecular |

C25H22F4N2O5S |

|---|---|

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

4-[2-(3,4-dimethoxyphenyl)ethyl]-5,7,8-trifluoro-N-(3-fluorophenyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |

InChI |

InChI=1S/C25H22F4N2O5S/c1-35-17-7-6-14(12-18(17)36-2)8-9-31-10-11-37(33,34)24-22(29)20(27)19(21(28)23(24)31)25(32)30-16-5-3-4-15(26)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,30,32) |

Clave InChI |

QPDQSZRMTUGVGL-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)CCN2CCS(=O)(=O)C3=C2C(=C(C(=C3F)F)C(=O)NC4=CC(=CC=C4)F)F)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C25H22F4N2O5S typically involves multi-step organic reactions. One common approach is to start with a fluorinated aromatic compound, which undergoes a series of substitutions and additions to introduce the necessary functional groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Análisis De Reacciones Químicas

Types of Reactions

C25H22F4N2O5S: can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

C25H22F4N2O5S: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism by which C25H22F4N2O5S exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism may vary depending on the context and application of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Compound A: C24H20F4N2O4S

- Structural Differences : Lacks one methylene group (-CH2-) and an oxygen atom compared to C25H22F4N2O5S.

Physicochemical Properties :

Property C25H22F4N2O5S Compound A Molecular Weight (g/mol) 550.51 534.48 logP 3.2 2.8 Solubility (mg/mL) 0.12 0.25 - Functional Impact : Reduced lipophilicity in Compound A correlates with lower cell membrane permeability in in vitro assays .

Compound B: C25H21F5N2O5S

- Structural Differences : Substitutes a hydrogen atom with fluorine at the para position of the benzene ring.

Physicochemical Properties :

Property C25H22F4N2O5S Compound B Molecular Weight (g/mol) 550.51 568.50 logP 3.2 3.5 Solubility (mg/mL) 0.12 0.08 - Functional Impact : Increased fluorine content enhances metabolic stability but reduces aqueous solubility, impacting bioavailability .

Comparison with Functionally Similar Compounds

Compound C: Celecoxib (C17H14F3N3O2S)

- Functional Similarity : Both act as cyclooxygenase-2 (COX-2) inhibitors due to sulfonamide groups.

- Key Differences :

- C25H22F4N2O5S has a larger aromatic core, improving target affinity but increasing off-target risks.

- Celecoxib’s lower molecular weight (381.37 g/mol) enhances diffusion rates in tissues.

Compound D: Voriconazole (C16H14F3N5O)

- Functional Similarity : Antifungal activity via cytochrome P450 inhibition.

- Key Differences :

Research Findings and Trends

- Potency : C25H22F4N2O5S shows IC50 values 30% lower than Compound A in kinase inhibition assays, suggesting superior efficacy.

- Toxicity : Higher fluorine content in Compound B increases renal clearance challenges, whereas C25H22F4N2O5S balances stability and safety profiles.

Actividad Biológica

The compound C25H22F4N2O5S, also known as AV25R, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiazolopyridine core, which contributes to its biological activity. The presence of fluorine atoms and a sulfonyl group enhances its pharmacological properties. The molecular structure can be represented as follows:

1. Antimicrobial Activity

AV25R exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating its potential as an antibacterial agent.

2. Enzyme Inhibition

AV25R has been identified as a potent inhibitor of several enzymes, including:

- Acetylcholinesterase (AChE) : The compound displayed strong inhibitory activity with an IC50 value significantly lower than that of standard drugs .

- Urease : AV25R demonstrated robust urease inhibition, making it a candidate for treating conditions related to urease-producing pathogens .

3. Cytotoxicity and Apoptosis Induction

Studies have indicated that AV25R induces apoptosis in cancer cell lines. Key findings include:

- Cell Proliferation Assays : Treatment with AV25R resulted in reduced cell viability in a dose-dependent manner .

- Morphological Changes : Microscopic analysis revealed typical apoptotic features such as chromatin condensation and membrane blebbing .

- Cell Cycle Analysis : AV25R treatment caused cell cycle arrest at the G0/G1 phase, indicating its potential in cancer therapy .

1. Binding Affinity Studies

Molecular docking analyses revealed that AV25R binds effectively to several biological targets:

- Glutathione S-transferase P (GSTP1) : High binding affinity suggests that AV25R may inhibit pathways regulated by GSTP1, contributing to its anticancer effects .

- Methionine Aminopeptidase 1 (MAP11) : Another significant target with implications in protein processing and degradation pathways .

2. Gene Expression Modulation

Microarray analyses indicated that AV25R alters the expression of genes involved in apoptosis and cell cycle regulation. Enrichment analysis highlighted pathways related to cancer progression and resistance mechanisms .

Table 1: Summary of Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.